molecular formula C7H9N3O4 B8676864 Ethyl 2-(2-nitroimidazol-1-yl)acetate

Ethyl 2-(2-nitroimidazol-1-yl)acetate

Cat. No.: B8676864
M. Wt: 199.16 g/mol
InChI Key: WUXFNUFFOCOHGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-nitroimidazol-1-yl)acetate typically involves the nitration of imidazole derivatives followed by esterification. One common method involves the reaction of 2-nitroimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

ethyl 2-(2-nitroimidazol-1-yl)acetate

InChI

InChI=1S/C7H9N3O4/c1-2-14-6(11)5-9-4-3-8-7(9)10(12)13/h3-4H,2,5H2,1H3

InChI Key

WUXFNUFFOCOHGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CN=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2-nitroimidazole (8 g, 70 mmol) and dry K2CO3 (9.7 g, 70 mmol) in acetone (100 mL) was added ethyl bromoacetate (11.6 g, 70 mmol). The suspension was stirred under N2 atmosphere for 48 h. TLC (silica gel, 40% hexane-ethyl acetate) showed a single UV-visible spot with Rf =0.55. The suspension was filtered and solid was washed with acetone (3×50 mL). The filtrate and the washings were combined and evaporated on a rotary evaporator to afford a thick yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2-nitroimidazole (8 g, 70 mmol) and dry K2CO3 (9.7 g, 70 mmol) in acetone (100 mL) was added ethyl bromoacetate (11.6 g, 70 mmol). The suspension was stirred under N2 atmosphere for 48 h. TLC (silica gel, 40% hexane-ethyl acetate) showed a single UV-visible spot with Rf =0.55. The suspension was filtered and solid was washed with acetone (3×50 mL). The filtrate and the washings were combined and evaporated on a rotary evaporator to afford a thick yellow oil. Yield: 13.9 (99%). MS: 217 (M+NH4)+, 200 (M+H)+.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
13.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a mixture of 2-nitroimidazole (8 g, 70 mmol) and dry K2CO3 (9.7 g, 70 mmol) in acetone (100 mL) was added ethyl bromoacetate (11.6 g, 70 mmol). The suspension was stirred under N2 atmosphere for 48 h. TLC (silica gel, 40% hexane-ethyl acetate) showed a single UV-visible spot with Rf =0.55. The suspension was filtered and solid was washed with acetone (3×50 mL). The filtrate and the washings were combined and evaporated on a rotary evaporator to afford a thick yellow oil. Yield: 13.9 (99%). MS: 217 (M+NH4)+, 200 (M+H)+. 1H NMR (CDCl3) ε 1.30 (t, 3H, OCH2CH3), 4.26 (q, 2H, OCH2CH3), 5.12 (s, 2H, CH2CO), 7.09 and 7.21 (s, 2H, imidazolyl-H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
13.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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